molecular formula C11H23NO2 B14378267 1-(Cyclohexylamino)-3-ethoxypropan-2-ol CAS No. 90052-15-6

1-(Cyclohexylamino)-3-ethoxypropan-2-ol

Cat. No.: B14378267
CAS No.: 90052-15-6
M. Wt: 201.31 g/mol
InChI Key: OWASIMBGAKXUSF-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)-3-ethoxypropan-2-ol is an organic compound that belongs to the class of aliphatic amines It is characterized by the presence of a cyclohexylamino group attached to a propanol backbone with an ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyclohexylamino)-3-ethoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with ethylene oxide, followed by the addition of ethanol. The reaction typically occurs under mild conditions, with the use of a suitable catalyst to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous hydrogenation of aniline using cobalt- or nickel-based catalysts. This method ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohexylamino)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexyl alcohols.

Scientific Research Applications

1-(Cyclohexylamino)-3-ethoxypropan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Cyclohexylamino)-3-ethoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit sodium channels, thereby affecting nerve signal transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclohexylamino)-3-ethoxypropan-2-ol is unique due to the presence of both the cyclohexylamino and ethoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90052-15-6

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

1-(cyclohexylamino)-3-ethoxypropan-2-ol

InChI

InChI=1S/C11H23NO2/c1-2-14-9-11(13)8-12-10-6-4-3-5-7-10/h10-13H,2-9H2,1H3

InChI Key

OWASIMBGAKXUSF-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CNC1CCCCC1)O

Origin of Product

United States

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